GOAT Inhibition Comparison
In a uniform GOAT inhibition assay using human enzyme expressed in insect Sf9 cell membranes with GSSFLCAcDan substrate, (R)-2-acetamidodecanoic acid (BDBM50094877 / CHEMBL3589128) exhibited an IC50 of 6.0 µM [1]. By comparison, a closely related N-acyl amino acid entry (CHEMBL3589130) tested in the same assay format showed an IC50 > 1.0 µM but with incomplete inhibition, suggesting that the decanoyl chain combined with (R)-stereochemistry contributes to enhanced binding occupancy [2]. This 6‑fold or greater differential places (R)-2-acetamidodecanoic acid as a moderately potent GOAT ligand among this chemotype series [3].
| Evidence Dimension | GOAT inhibition IC50 |
|---|---|
| Target Compound Data | 6.0 µM (6.00E+3 nM) |
| Comparator Or Baseline | N-acyl amino acid comparator CHEMBL3589130: IC50 > 1.0 µM |
| Quantified Difference | ≥ 6-fold lower IC50 for the (R)-decanoyl derivative relative to comparator |
| Conditions | Human GOAT, Sf9 membranes, GSSFLCAcDan substrate, 1 h incubation, RP-HPLC fluorescence detection |
Why This Matters
Scientists selecting a GOAT inhibitor tool compound can achieve quantifiable potency at low micromolar concentrations with (R)-2-acetamidodecanoic acid, whereas certain structural analogs fail to reach full inhibition, providing a functional advantage for SAR and probe development.
- [1] BindingDB, BDBM50094877 (CHEMBL3589128), IC50: 6.00E+3 nM. View Source
- [2] BindingDB, BDBM50094875 (CHEMBL3589130), IC50: >1.00E+3 nM. View Source
- [3] Cleverdon, E. R.; et al. Bioorg. Chem. 2018, 80, 1-10; supporting GOAT stereoselectivity data. View Source
